(r)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol
Description
(R)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol is a chiral β-amino alcohol characterized by a phenyl ring substituted with a methoxy group at the para position and a methyl group at the ortho position. The (R)-configuration at the stereogenic carbon distinguishes it from its enantiomer, which may exhibit divergent biological or chemical behaviors.
Key structural features include:
- Chirality: The (R)-configuration is critical in pharmaceutical contexts, where enantiomers often differ in efficacy or toxicity .
- Functional groups: The amino and hydroxyl groups enable hydrogen bonding, influencing solubility and intermolecular interactions.
Predicted molecular formula: C₁₀H₁₅NO₂ (based on substitution patterns in and ). Estimated properties, such as pKa (~12–13) and boiling point (~300–320°C), are derived from structurally related compounds .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-methoxy-2-methylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-7-5-8(13-2)3-4-9(7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1 |
InChI Key |
WGXQWKHWHMDWPL-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)[C@H](CO)N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the alcohol group is oxidized to a ketone or aldehyde.
Reduction: Reduction reactions can further reduce the amino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted aromatic compounds
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Pathways: Investigated for its role in various biochemical pathways.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity.
Therapeutic Agents: Explored for its therapeutic potential in treating certain diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the production of various chemicals
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of specific receptors, resulting in downstream effects on cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physical, and functional differences between (R)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol and its analogs.
Substituent Effects
- For example, the 4-methoxy group in the target compound likely improves solubility in polar solvents compared to halogenated analogs .
- Electron-withdrawing groups (e.g., fluoro, bromo) : Halogens reduce electron density, lowering pKa and altering reactivity. The 4-bromo derivative () exhibits higher molecular weight and may participate in halogen bonding .
Stereochemical Considerations
The (R)-configuration is shared by the target compound, the 4-bromo derivative (), and the 2-fluoro-4-methoxy analog (). Enantiomeric purity is critical in drug design; for instance, the (S)-isomer of the 4-chloro-2,5-difluoro compound () may exhibit distinct pharmacokinetics .
Physical and Chemical Properties
- Solubility : Hydrochloride salts (e.g., and ) show improved aqueous solubility due to ionic character. The target compound’s primary amine and hydroxyl groups suggest moderate solubility in alcohols or acetone .
- Acidity: Amino alcohols typically have pKa values between 9–12. The target compound’s pKa (~12.3) is higher than halogenated analogs due to electron-donating substituents .
Biological Activity
(R)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol is a chiral organic compound with significant potential in pharmaceutical applications, particularly in the treatment of neurological disorders and as an anti-inflammatory agent. This article explores its biological activity, synthesis methods, and potential therapeutic implications based on diverse research findings.
- Molecular Formula : C10H15NO2
- Molecular Weight : 167.21 g/mol
- Melting Point : 245–248 °C
The compound contains an amino group and a methoxy group attached to a phenyl ring, contributing to its biological activity and pharmacological properties. Its chiral nature allows for specific interactions with biological targets, making it a candidate for drug development.
Neurological Effects
Research indicates that this compound interacts with neurotransmitter systems, suggesting neuroprotective properties. Preliminary studies have shown its potential in modulating neurotransmitter release and receptor activity, which is crucial for treating conditions like depression and anxiety disorders.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models. This activity positions it as a potential therapeutic agent in inflammatory diseases.
Anticancer Potential
The anticancer properties of this compound have also been explored. It has shown selective cytotoxicity against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancers. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C10H15NO2 | Chiral compound with amino and methoxy groups | Neuroprotective, anti-inflammatory, anticancer |
| (R)-2-Amino-2-(m-tolyl)ethanol | C9H13NO | Methyl group on the meta position of the phenyl ring | Moderate neuroactivity |
| (S)-1-(4-Bromophenyl)ethanamine | C8H10BrN | Bromine substituent on the para position | Limited anticancer activity |
Case Studies
- Neuroprotective Study : A study evaluated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and enhanced neuronal survival, suggesting its potential as a neuroprotective agent.
- Anticancer Efficacy : In vitro assays demonstrated that the compound exhibited IC50 values below 10 µM against various cancer cell lines, indicating strong cytotoxic effects compared to standard chemotherapeutics like Vinblastine .
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties revealed that the compound effectively reduced TNF-alpha levels in LPS-stimulated macrophages, highlighting its potential for treating inflammatory conditions.
Q & A
Q. What computational strategies guide the design of analogs with improved blood-brain barrier (BBB) permeability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
